molecular formula C9H6F2N2 B2492067 4-(2,4-Difluorophenyl)-1H-imidazole CAS No. 1260849-02-2

4-(2,4-Difluorophenyl)-1H-imidazole

Cat. No.: B2492067
CAS No.: 1260849-02-2
M. Wt: 180.158
InChI Key: QPDVKSVOSNHLIA-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a difluorophenyl group attached to the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins like serine/threonine-protein kinase b-raf and Carbonic anhydrase 2 . These proteins play crucial roles in cell signaling and pH regulation, respectively.

Biochemical Pathways

Similar compounds have been found to affect pathways related to inflammation and cancer . The downstream effects of these pathway modulations could include changes in cell proliferation, inflammation, and other cellular responses.

Pharmacokinetics

Similar compounds have been found to have varying degrees of absorption, protein binding, and metabolism . These properties can significantly impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(2,4-Difluorophenyl)-1H-imidazole. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-1H-imidazole typically involves the reaction of 2,4-difluorobenzylamine with imidazole under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like toluene, followed by heating the mixture to reflux . Another approach involves the use of a nitrile oxidoreductase enzyme to reduce 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine, which is then reacted with imidazole .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of difluorophenyl-imidazole oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole compounds with various functional groups.

Scientific Research Applications

4-(2,4-Difluorophenyl)-1H-imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Difluorophenyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(2,4-difluorophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDVKSVOSNHLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260849-02-2
Record name 4-(2,4-difluorophenyl)-1H-imidazole
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